molecular formula C14H21N3O5 B3118627 N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea CAS No. 240799-53-5

N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea

Cat. No. B3118627
CAS RN: 240799-53-5
M. Wt: 311.33 g/mol
InChI Key: ANWVRRIQZYONAU-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea, also known as DEPMPC, is an organophosphorus compound that has become increasingly popular in scientific research due to its unique properties. DEPMPC is a colorless, odorless, and water-soluble compound that has been used in various laboratory experiments, including those related to biochemistry, physiology, and cell biology. The compound has been found to have a variety of effects on cells, including the inhibition of certain enzymes, and the modulation of cell proliferation and differentiation.

Scientific Research Applications

  • Metallo-Supramolecular Macrocycles : Troff et al. (2012) explored di-(m-pyridyl)-urea ligands to self-assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. Methyl substitution in positions next to the pyridine nitrogen prevents coordination, while other ligands form small metallo-supramolecular macrocycles. The urea carbonyl groups in these structures provide hydrogen bonding sites converging towards the center of the assemblies (Troff et al., 2012).

  • Conformational and Tautomeric Control in Supramolecular Chemistry : Kwiatkowski et al. (2019) studied the conformational equilibrium and tautomerism in urea moiety and pyrimidine part of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative. They observed tautomerism controlled by the conformational state, which can have applications in molecular sensing (Kwiatkowski et al., 2019).

  • Solvatochromic Fluorescence Probes : Bohne et al. (2005) discussed N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) exhibiting strong solvatochromism in its fluorescence properties. This feature allows the detection of analytes with high acceptor numbers and analytes forming strong hydrogen bonds with the amido hydrogen atom (Bohne et al., 2005).

  • CO2 Capture with N-doped Spherical Carbon : Wu et al. (2016) utilized urea to react with surface carbonyl groups and intermediate products generated by carboxymethylcellulose hydrothermal carbonization, leading to the creation of N-doped spherical carbonaceous adsorbents for CO2 capture (Wu et al., 2016).

  • Nitrogen-doped Carbon Dots for Sensing Probes : Wang et al. (2015) synthesized nitrogen-doped carbon dots (N-CDs) using urea, which demonstrated potential applications in biological and clinical analysis, specifically for the detection of Fe3+ in human serum samples (Wang et al., 2015).

properties

IUPAC Name

N-(2,2-diethoxyethylcarbamoyl)-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-4-21-11(22-5-2)9-16-14(19)17-12(18)10-7-6-8-15-13(10)20-3/h6-8,11H,4-5,9H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWVRRIQZYONAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC(=O)C1=C(N=CC=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154006
Record name N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea

CAS RN

240799-53-5
Record name N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240799-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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